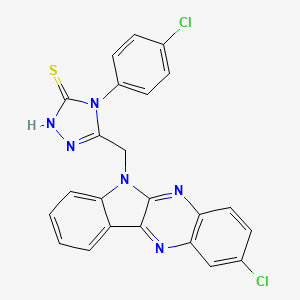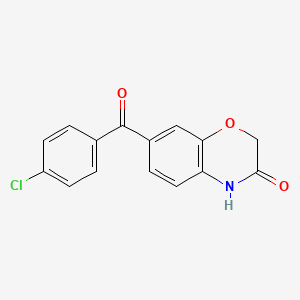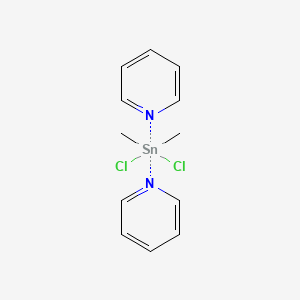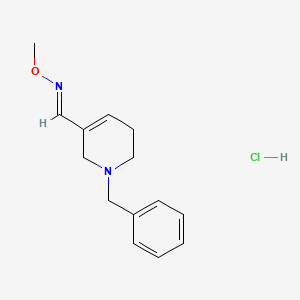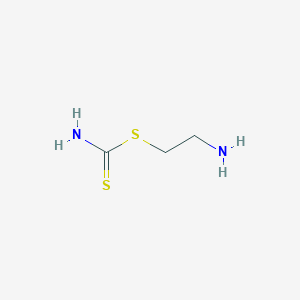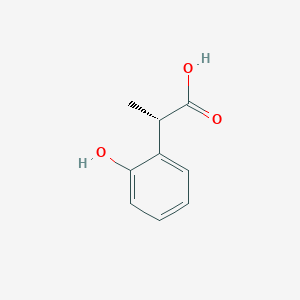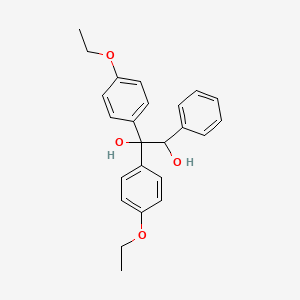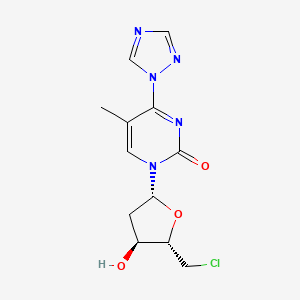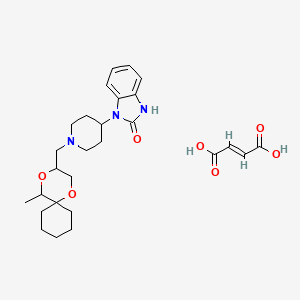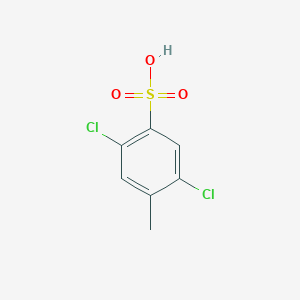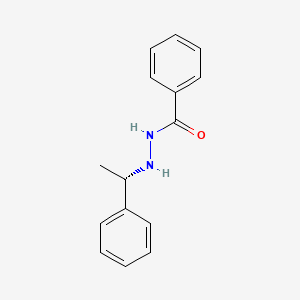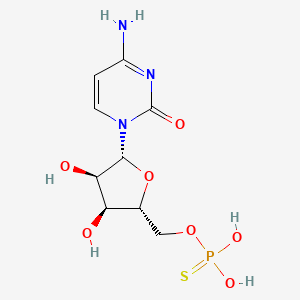
5'-O-Thiophosphonocytidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5’-O-Thiophosphonocytidine is a synthetic nucleotide analog that mimics the structure of cytidine monophosphate. It is characterized by the substitution of a thiophosphonate group at the 5’ position of the ribose sugar. This modification imparts unique biochemical properties to the compound, making it a valuable tool in various scientific research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5’-O-Thiophosphonocytidine typically involves the thiophosphorylation of cytidine. The process begins with the protection of the hydroxyl groups on the ribose sugar, followed by the introduction of the thiophosphonate group at the 5’ position. The final step involves deprotection to yield the desired compound. Common reagents used in this synthesis include thiophosphoryl chloride and protected cytidine derivatives .
Industrial Production Methods: Industrial production of 5’-O-Thiophosphonocytidine follows similar synthetic routes but is optimized for large-scale synthesis. This involves the use of automated synthesizers and high-throughput purification techniques to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions: 5’-O-Thiophosphonocytidine undergoes various chemical reactions, including:
Oxidation: The thiophosphonate group can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiophosphonate group back to its original state.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiophosphonate group is replaced by other nucleophiles
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Substitution: Nucleophiles like amines or thiols are used under mild conditions
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophosphonate group yields sulfoxides or sulfones, while substitution reactions can produce a variety of nucleoside analogs .
Applications De Recherche Scientifique
5’-O-Thiophosphonocytidine has a wide range of applications in scientific research:
Chemistry: It is used as a probe to study enzyme mechanisms and nucleotide interactions.
Biology: The compound serves as a tool to investigate RNA and DNA synthesis and repair mechanisms.
Medicine: It is explored for its potential as an antiviral and anticancer agent due to its ability to interfere with nucleotide metabolism.
Industry: The compound is used in the development of diagnostic assays and as a standard in analytical chemistry
Mécanisme D'action
The mechanism of action of 5’-O-Thiophosphonocytidine involves its incorporation into nucleic acids, where it acts as a competitive inhibitor or regulator of enzymes that interact with cytidine monophosphate. The thiophosphonate group alters the compound’s binding affinity and reactivity, affecting various biochemical pathways .
Molecular Targets and Pathways:
Enzymes: The compound targets enzymes involved in nucleotide synthesis and metabolism, such as ribonucleotide reductase and DNA polymerase.
Comparaison Avec Des Composés Similaires
5’-O-Methylcytidine: Another nucleotide analog with a methyl group at the 5’ position.
5’-O-Phosphonocytidine: Similar to 5’-O-Thiophosphonocytidine but with a phosphonate group instead of a thiophosphonate group.
Uniqueness: 5’-O-Thiophosphonocytidine is unique due to the presence of the thiophosphonate group, which imparts distinct chemical and biochemical properties. This modification enhances its stability and reactivity, making it a valuable tool in various research applications .
Propriétés
Numéro CAS |
47151-76-8 |
|---|---|
Formule moléculaire |
C9H14N3O7PS |
Poids moléculaire |
339.26 g/mol |
Nom IUPAC |
4-amino-1-[(2R,3R,4S,5R)-5-(dihydroxyphosphinothioyloxymethyl)-3,4-dihydroxyoxolan-2-yl]pyrimidin-2-one |
InChI |
InChI=1S/C9H14N3O7PS/c10-5-1-2-12(9(15)11-5)8-7(14)6(13)4(19-8)3-18-20(16,17)21/h1-2,4,6-8,13-14H,3H2,(H2,10,11,15)(H2,16,17,21)/t4-,6-,7-,8-/m1/s1 |
Clé InChI |
JOENGNVCVILJEG-XVFCMESISA-N |
SMILES isomérique |
C1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=S)(O)O)O)O |
SMILES canonique |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=S)(O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


